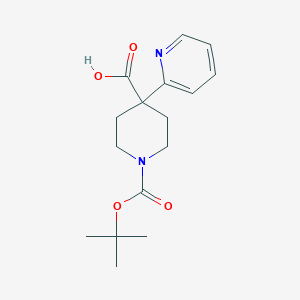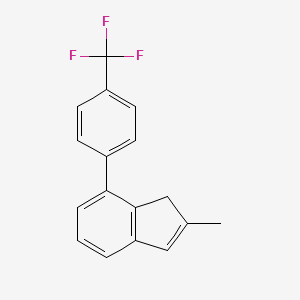
2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene
Vue d'ensemble
Description
2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene, also known as TFMI, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Molecular Dynamics and Structural Analysis
- Multidimensional NMR Study: Tris(indenyl)methylsilane, closely related to 2-Methyl-7-(4-(trifluoromethyl)phenyl)-1H-indene, has been examined through multidimensional NMR studies. This research focuses on molecular dynamics, mapped onto a hypercube, to understand the structural and dynamic properties of these compounds (Stradiotto et al., 1996).
Liquid Crystal Applications
- 5,6-Difluoro-1H-indene Derivatives: Derivatives of 1H-indene, such as 2-phenyl-5,6-difluoro-1H-indene, have been synthesized and identified as novel liquid crystal core structures. These compounds exhibit high nematic–isotropic transition temperature and optical anisotropy, demonstrating potential in advanced liquid crystal technologies (Yokokoji et al., 2009).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity: A study focused on the synthesis of (E)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-one derivatives, related to this compound, showcased their moderate to good antimicrobial activity against various bacterial and fungal organisms (Swamy et al., 2019).
Polymerization Behavior
- Tetrahydro-2-methylbenzindenyltitanium and Zirconium Compounds: The study of tetrahydro-2-methylbenzindenyltitanium and zirconium compounds, closely related to this compound, revealed insights into their synthesis, polymerization behavior, and potential applications in catalysis and polymer science (Foster et al., 1998).
Photochromism and Electronic Properties
- Photochromic Indene Derivatives: Research on photochromic derivatives of indene, such as the 2-methyl-1-inden-3-yl group, showed potential applications in developing materials with photoresponsive properties. These materials are valuable in optical data storage and other light-activated applications (Yamaguchi & Irie, 2006).
Propriétés
IUPAC Name |
2-methyl-7-[4-(trifluoromethyl)phenyl]-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3/c1-11-9-13-3-2-4-15(16(13)10-11)12-5-7-14(8-6-12)17(18,19)20/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACQNKOLKHWJKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C1)C(=CC=C2)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



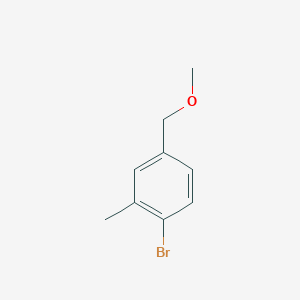
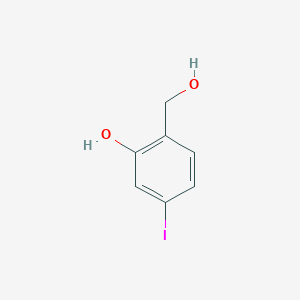
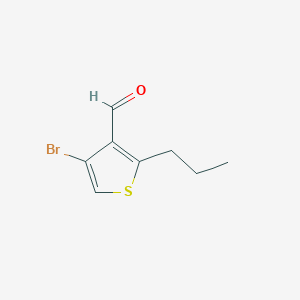
![Spiro[9H-fluorene-9,5'-[5H]indeno[1,2-b]pyridine],7'-bromo-](/img/structure/B3245171.png)
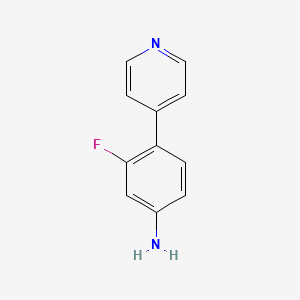
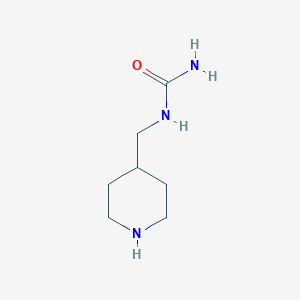
![2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol](/img/structure/B3245188.png)
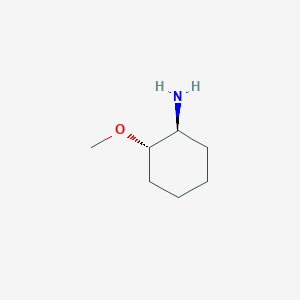
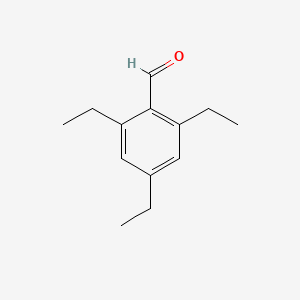
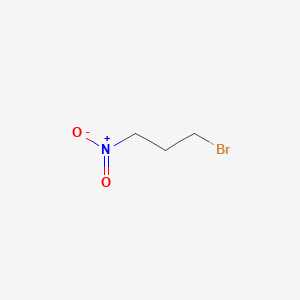
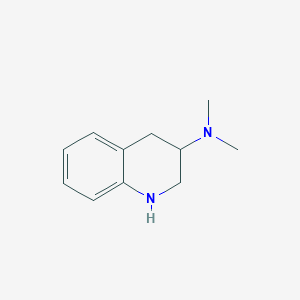
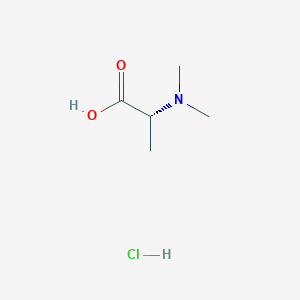
![[(3S,6S,7R,8R)-8-benzyl-3-[(3-hydroxy-4-methoxypyridine-2-carbonyl)amino]-6-methyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylpropanoate](/img/structure/B3245251.png)
